3,4,6-Trimethoxybenzene-1,2-diol
Description
Properties
Molecular Formula |
C9H12O5 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3,4,6-trimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O5/c1-12-5-4-6(13-2)9(14-3)8(11)7(5)10/h4,10-11H,1-3H3 |
InChI Key |
WPLWNUNZSLWPJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of Trimethoxybenzenes
A common synthetic route begins with 1,2,3-trimethoxybenzene, which can be selectively hydroxylated at the ortho positions relative to methoxy groups to yield the catechol (1,2-diol) functionality.
Example Reaction : The reaction of 1,2,3-trimethoxybenzene with oxidants under controlled conditions can yield ortho-dihydroxylated products. However, direct hydroxylation is challenging due to the electron-rich aromatic system and steric hindrance.
Demethylation Approach : Alternatively, selective demethylation of methoxy groups adjacent to hydroxyl groups can be performed. For example, the demethylation of methoxy groups at ortho positions to carbonyl or hydroxyl groups is facilitated by reagents like boron tribromide (BBr3), leading to hydroxyl groups formation.
Catalytic Methods : Lewis acid catalysis, such as aluminum chloride (AlCl3), has been used to facilitate Friedel–Crafts acylation and subsequent transformations that can indirectly provide hydroxylated trimethoxybenzene derivatives.
Photoredox Catalysis and Radical-Mediated Functionalization
Recent advances in organophotoredox catalysis have enabled mild and selective functionalization of aromatic rings with hydroxyl and methoxy groups.
A notable method involves the use of organic photocatalysts (e.g., 4DPAIPN) under violet LED irradiation in dimethyl sulfoxide (DMSO) solvent. This method generates oxygen-centered radicals that undergo intramolecular hydrogen atom transfer (1,2-HAT) leading to carbon-centered radicals, which can be trapped to form hydroxylated products.
This approach allows the direct synthesis of hydroxy-substituted aromatic ketones and diols from styrene derivatives and related substrates, offering a mild, cost-effective, and operationally simple route.
The photoredox method is particularly useful for introducing hydroxy groups adjacent to methoxy substituents, preserving the methoxy groups at other positions.
Representative Experimental Procedures and Data
Demethylation of Methoxy Groups Using Boron Tribromide (BBr3)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Dissolve methoxy-substituted benzene derivative in dry CH2Cl2 | Starting material solution |
| 2 | Cool to 0 °C, add 3 equivalents of BBr3 per methoxy group dropwise under N2 atmosphere | Selective demethylation of methoxy groups |
| 3 | Stir at room temperature for 24 h | Formation of phenolic hydroxyl groups |
| 4 | Quench with ice-cold water, extract organic phase | Isolation of hydroxylated product |
| 5 | Purify by crystallization or chromatography | Pure 3,4,6-trimethoxybenzene-1,2-diol |
Photoredox Catalyzed Hydroxylation
| Parameter | Conditions | Result |
|---|---|---|
| Photocatalyst | 4DPAIPN (2 mol %) | Efficient radical generation |
| Solvent | Dimethyl sulfoxide (DMSO) | Promotes 1,2-HAT and radical stabilization |
| Light Source | 427 nm Kessil violet LED | Activation of photocatalyst |
| Temperature | Room temperature (~25 °C) | Mild reaction conditions |
| Reaction Time | 90 min to 16 h (depending on substrate) | Yields up to 66% for hydroxy-substituted products |
| Substrate | Styrene derivatives or trimethoxybenzene derivatives | Formation of hydroxy and methoxy substituted products |
- This method allows the direct synthesis of hydroxytrimethoxybenzenes with high selectivity and functional group tolerance.
Comparative Data Table of Preparation Methods
Mechanistic Insights
Demethylation Mechanism : BBr3 coordinates to the methoxy oxygen, facilitating cleavage of the C–O bond and formation of phenolic hydroxyl groups. The regioselectivity is influenced by the proximity to electron-withdrawing groups and hydrogen bonding.
Photoredox Mechanism : Upon irradiation, the photocatalyst undergoes excitation and transfers an electron to a redox-active ether, generating an oxygen-centered radical. This radical undergoes intramolecular 1,2-HAT to form a carbon-centered radical, which adds to the aromatic ring or alkene substrate. Oxidation and subsequent transformations yield the hydroxy-substituted product.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
3,4,6-Trimethoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3,4,6-Trimethoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. Its methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron Effects : Methoxy groups in 3,4,6-trimethoxybenzene-1,2-diol stabilize the aromatic ring via electron donation, contrasting with electron-withdrawing chloro groups in 3,4,6-trichlorocatechol. This difference influences reactivity in oxidative environments and metabolic pathways .
- Biological Relevance: Chlorocatechols (e.g., 3,4,6-trichlorocatechol) are intermediates in microbial degradation of chlorobenzenes, whereas bromophenols from marine algae exhibit antimicrobial properties. The methoxy-diol structure may confer distinct bioactivity, though this requires further study .
- Physical Properties: The diol groups in 3,4,6-trimethoxybenzene-1,2-diol enhance polarity and hydrogen-bonding capacity, reducing volatility compared to non-diol analogs like 1,2,3-trimethoxybenzene .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for stereoselective preparation of 3,4,6-Trimethoxybenzene-1,2-diol, and how do traditional methods compare to newer approaches?
- Methodological Answer : Traditional methods for 1,2-diol synthesis rely on alkene oxidation, which faces regioselectivity challenges. A recent asymmetric approach uses CeCl₃·2LiCl to catalyze reactions between carbonyl compounds and organometallic reagents, achieving high diastereomeric ratios (>99:1) . For 3,4,6-Trimethoxybenzene-1,2-diol, protecting group strategies (e.g., methoxy group stability during dihydroxylation) must be optimized. NMR and X-ray crystallography are critical for confirming stereochemistry .
Q. How can researchers ensure the stability of 3,4,6-Trimethoxybenzene-1,2-diol in experimental formulations?
- Methodological Answer : Stability studies should follow protocols like those in dose formulation analysis, where samples are stored in amber vials on wet ice to prevent photodegradation and thermal decomposition. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying degradation products. Backup samples and triplicate analyses minimize variability .
Q. Which enzymes are implicated in the microbial degradation of structurally related compounds, and could they act on 3,4,6-Trimethoxybenzene-1,2-diol?
- Methodological Answer : Dioxygenases (e.g., chlorobenzene dioxygenase) and dehydrogenases (e.g., NAD⁺-dependent dihydrodiol dehydrogenase) initiate degradation of chlorinated analogs like 1,2,4-trichlorobenzene, forming dihydrodiol and catechol intermediates . For methoxylated analogs, enzyme specificity assays (e.g., oxygen consumption rates with cell extracts) should test whether methoxy groups hinder binding or catalysis .
Advanced Research Questions
Q. How can oxidative cleavage of 3,4,6-Trimethoxybenzene-1,2-diol be leveraged for structural elucidation of precursor alkenes?
- Methodological Answer : Periodic acid cleavage of 1,2-diols generates aldehydes/ketones, which can be analyzed via GC-MS or FTIR. For methoxylated diols, the reaction intermediate (a cyclic periodate ester) may form more slowly due to steric hindrance. Comparative studies with non-methoxylated diols (e.g., cis-1,2-cyclohexanediol) can clarify kinetic differences .
Q. What mechanisms explain contradictory data on the metabolic byproducts of halogenated vs. methoxylated aromatic diols?
- Methodological Answer : Chlorinated diols (e.g., 3,4,6-trichlorocatechol) undergo ortho-cleavage via catechol 1,2-dioxygenase, yielding muconic acids . Methoxy groups may redirect metabolism toward methylation or demethylation pathways. Stable isotope tracing (¹³C-labeled methoxy groups) and LC-MS/MS can identify novel intermediates. Contradictions may arise from differences in enzyme promiscuity or competing non-enzymatic reactions .
Q. How can 3,4,6-Trimethoxybenzene-1,2-diol be functionalized to synthesize bioactive heterocycles, and what catalytic systems are most effective?
- Methodological Answer : Iridium-catalyzed condensation with amines enables piperazine synthesis via α-hydroxy aldehyde intermediates. For methoxylated diols, steric effects may require ligand tuning (e.g., bulky phosphines) to improve cyclization yields. Monitoring reaction progress with in situ IR spectroscopy ensures optimal intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
